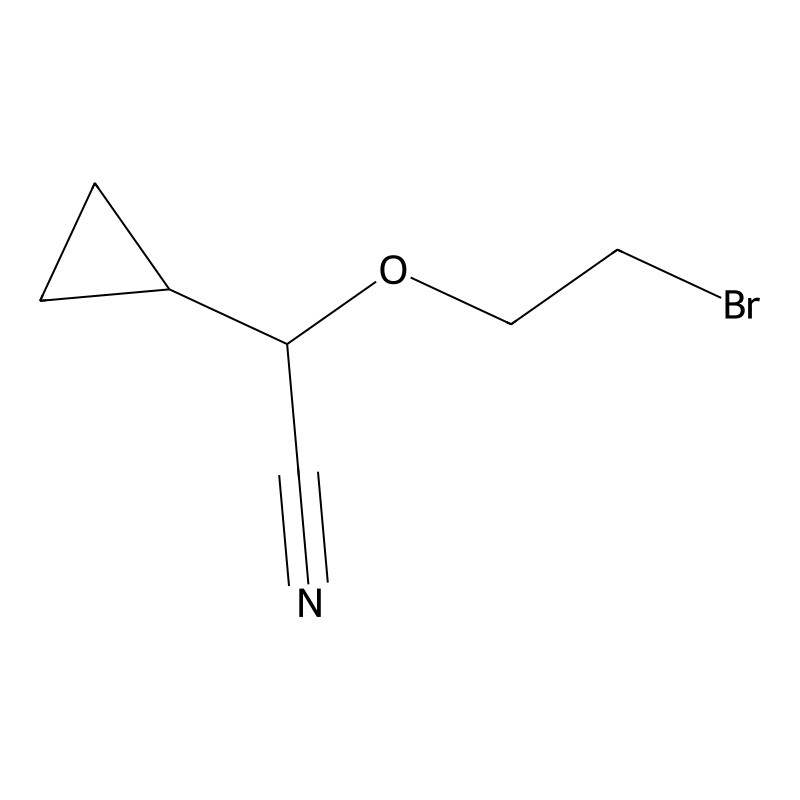

2-(2-Bromoethoxy)-2-cyclopropylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Other Potential Applications

Specific Scientific Field: Medicinal chemistry and drug discovery

Summary of Application: Beyond α-glucosidase inhibition, 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile may have other pharmacological activities. Its bromoethoxy side chain could influence interactions with biological targets.

Experimental Considerations:Structure-Activity Relationship (SAR): Investigate the impact of different substituents on the chalcone scaffold. Explore variations in the bromoethoxy side chain length and position.

Biological Assays: Screen the compound against various targets (e.g., kinases, receptors) to identify potential activities.

In Vivo Studies: Assess the compound’s pharmacokinetics, toxicity, and efficacy in animal models.

References:

- Lin, P., Yin, Z.-P., Wang, M., Liu, J., Yuan, E., Peng, D.-Y., Nie, X.-L., & Shang-Guan, X.-C. (2020). Synthesis and Crystal Structure of Chalcone Derivatives and Their Effect on α-Glucosidase. Journal of Chemical Crystallography, 50(4), 249–254

- THE BioTek. (n.d.). Buy 2-(2-Bromoethoxy)ethylcyclopropane (BT-2905202)

: Read the full article : Product information

2-(2-Bromoethoxy)-2-cyclopropylacetonitrile is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a bromoethoxy moiety attached to an acetonitrile functional group. The molecular formula for this compound is CHBrN, indicating the presence of seven carbon atoms, ten hydrogen atoms, one bromine atom, and one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the bromo group and the unique properties imparted by the cyclopropyl structure.

The presence of the bromine atom in 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile makes it susceptible to nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols) to form new compounds.

- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to yield alkenes.

- Cyclization Reactions: The acetonitrile group can participate in cyclization reactions, potentially forming heterocycles.

These reactions are facilitated by the electrophilic nature of the bromine atom and the inherent strain of the cyclopropyl group, which can stabilize certain reaction intermediates.

Preliminary studies suggest that compounds similar to 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile may exhibit biological activities such as:

- Antimicrobial Properties: Compounds with similar structures have shown potential as antimicrobial agents.

- Anticancer Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Certain analogs have been reported to possess anti-inflammatory properties.

The synthesis of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile can be achieved through several methods:

- Alkylation Reaction: Starting from cyclopropylacetonitrile, a bromoethanol derivative can be used in an alkylation reaction to introduce the bromoethoxy group.

- Bromination of Ethoxy Derivative: An ethoxy derivative of cyclopropylacetonitrile could be brominated using bromine or a brominating agent to yield the desired product.

- Nucleophilic Substitution: The introduction of the bromo group can also be performed via nucleophilic substitution on an appropriate precursor.

These methods highlight the versatility of synthetic pathways available for creating this compound.

The applications of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile are primarily in:

- Pharmaceutical Development: As a potential lead compound in drug discovery, particularly in developing new antimicrobial or anticancer agents.

- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

- Material Science: Potential use in creating novel materials due to its unique structural features.

Interaction studies involving 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies can reveal:

- Reactivity Profiles: Understanding how this compound interacts with biological targets or other chemical species.

- Mechanistic Insights: Elucidating the mechanisms behind its biological activity or synthetic utility.

Such studies are crucial for assessing its potential as a therapeutic agent or synthetic intermediate.

Several compounds share structural similarities with 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Cyclopropylacetonitrile | Contains cyclopropyl and acetonitrile groups | Lacks halogen substituents |

| 1-Bromocyclopropylacetone | Bromine on a cyclopropane ring | Different functional group |

| 3-Bromocyclopropylacetic acid | Bromine on a different carbon position | Acidic functional group |

| 1-(Bromomethyl)cyclopropane | Bromine attached to a methyl group on cyclopropane | Simpler structure without acetonitrile |

These compounds highlight the uniqueness of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile due to its specific combination of functional groups and structural features that may impart distinct chemical properties and biological activities.

The exploration of cyclopropyl-containing nitriles began in the mid-20th century, driven by interest in strained-ring systems and their reactivity. Cyclopropane’s unique bonding geometry, with 60° bond angles, imparts significant ring strain (approximately 27.5 kcal/mol), making it highly reactive in ring-opening and functionalization reactions. Early studies focused on simple cyclopropane derivatives, but the introduction of nitrile groups marked a turning point. Nitriles, with their strong electron-withdrawing nature, were found to stabilize adjacent reactive centers while enabling diverse transformations, such as hydrolysis to carboxylic acids or reduction to amines.

The specific integration of bromoethoxy and nitrile groups into cyclopropane frameworks emerged in the 1990s, as researchers sought to develop versatile building blocks for pharmaceuticals and agrochemicals. For instance, 2-(2-bromoethoxy)-2-cyclopropylacetonitrile (CAS 2193065-28-8) was first synthesized in the early 2000s through nucleophilic substitution reactions involving cyclopropane derivatives and bromoethylating agents. Its structural complexity and multifunctional design have since made it a subject of sustained interest in synthetic chemistry.

Significance in Organic Synthesis

2-(2-Bromoethoxy)-2-cyclopropylacetonitrile serves as a critical intermediate in constructing complex molecules. The bromoethoxy moiety undergoes facile nucleophilic substitution, enabling the introduction of amines, thiols, or other nucleophiles. For example, in carbazole derivatives, bromoethoxy groups facilitate alkylation reactions with amines under microwave irradiation, yielding pharmacologically active compounds.

The nitrile group further enhances synthetic utility. It can act as a masked carboxylic acid, participate in cycloadditions, or undergo Strecker reactions to form α-aminonitriles. Additionally, the cyclopropane ring’s strain drives regioselective ring-opening reactions, allowing the creation of branched or functionalized alkanes. A notable application is the synthesis of CBL0137 analogs, where cyclopropane-containing intermediates are pivotal for antitrypanosomal activity.

Position Within the Landscape of Cyclopropyl-Functionalized Compounds

Cyclopropyl-functionalized compounds are renowned for their conformational rigidity and metabolic stability, making them prevalent in drug discovery. Compared to simpler analogs like cyclopropanecarbonitrile, 2-(2-bromoethoxy)-2-cyclopropylacetonitrile offers enhanced versatility due to its dual functionality. The bromoethoxy side chain provides a handle for further derivatization, while the nitrile group contributes to electronic modulation and hydrogen-bonding interactions.

This compound occupies a niche within nitrile-containing pharmaceuticals, which have seen a 20% increase in FDA approvals since 2010. Its structural features align with trends favoring multifunctional intermediates in kinase inhibitor and antimicrobial agent development.

Evolution of Research Interest and Academic Focus

Academic interest in 2-(2-bromoethoxy)-2-cyclopropylacetonitrile has grown alongside advances in heterocyclic chemistry and targeted drug design. Early studies emphasized its physicochemical properties, such as solubility and stability, but recent work has shifted toward applications in medicinal chemistry. For instance, its role in synthesizing carbazole-based antitrypanosomal agents highlights its potential in addressing neglected tropical diseases.

The compound’s adoption in microwave-assisted synthetic protocols reflects broader trends toward green chemistry and accelerated reaction optimization. Furthermore, computational studies exploring its conformational flexibility and docking interactions with biological targets have expanded its theoretical relevance.

Table 1: Physicochemical Properties of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀BrNO | |

| Molecular Weight | 204.07 g/mol | |

| SMILES Notation | C1CC1C(C#N)OCCBr | |

| Predicted CCS (Ų) | 130.0 ([M+H]⁺ adduct) |

This compound’s journey from a synthetic curiosity to a strategic intermediate underscores its enduring value in chemical research. Subsequent sections will delve into its synthetic methodologies, mechanistic insights, and emerging applications.

Retrosynthetic Analysis Approaches

The retrosynthetic analysis of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile requires systematic disconnection strategies that consider the molecule's three distinct structural components: the cyclopropyl ring, the nitrile functional group, and the bromoethoxy substituent [7]. The fundamental principle of retrosynthetic analysis involves recognizing functional groups and disconnecting the target molecule into fragments with known reliable chemical reactions [7].

For compounds containing two parts joined by a heteroatom, the preferred disconnection approach involves breaking bonds adjacent to the heteroatom [8]. In the case of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile, this principle suggests disconnecting the carbon-oxygen ether linkage to generate two primary synthons: a cyclopropylacetonitrile fragment and a bromoethoxy component [7] [8].

The retrosynthetic strategy can be approached through multiple pathways. The first approach involves disconnecting at the ether bond between the cyclopropyl-bearing carbon and the bromoethoxy group, yielding cyclopropylacetonitrile as a nucleophilic synthon and 1,2-dibromoethane as the electrophilic partner [7]. This disconnection corresponds to a nucleophilic substitution reaction mechanism, which represents a well-established and reliable synthetic transformation [8].

An alternative retrosynthetic pathway considers the formation of the nitrile group through functional group interconversion from amides or aldehydes [17]. This approach would involve disconnecting the carbon-nitrogen triple bond and considering precursors such as cyclopropyl-substituted carboxylic acid derivatives or aldoximes [37]. The aldoxime dehydratase-catalyzed approach represents a particularly attractive cyanide-free alternative for nitrile formation [37].

Precursor Selection and Starting Material Considerations

Ethylene oxide represents a fundamental building block for introducing the bromoethoxy functionality [22]. The reaction of ethylene oxide with hydrogen bromide provides 2-bromoethanol, which can subsequently be converted to 1,2-dibromoethane through halogenation reactions [3] [20]. This transformation pathway offers advantages in terms of atom economy and availability of starting materials [22].

Alternative precursor considerations include the use of 2-methoxyethanol as a starting material for bromoethyl ether synthesis [3]. The conversion of 2-methoxyethanol to 2-bromoethyl methyl ether involves treatment with metaboric anhydride followed by hydrogen bromide, providing a viable route to brominated ether intermediates [3].

The choice between different brominating agents significantly impacts the synthetic strategy [24]. Phosphorus tribromide, hydrogen bromide, and molecular bromine each offer distinct advantages in terms of reaction conditions and product selectivity [20] [24]. Phosphorus tribromide provides controlled bromination under mild conditions, while hydrogen bromide offers high atom efficiency for direct halogenation processes [20].

Key Intermediates in Synthetic Pathways

Several critical intermediates facilitate the synthesis of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile through established synthetic pathways [1]. The primary intermediate, cyclopropylacetonitrile, can be prepared through various methods including the reaction of cyclopropylmethyl halides with cyanide sources under anhydrous conditions .

1-Bromomethyl cyclopropyl methanol represents another significant intermediate in related synthetic pathways [1]. This compound is generated through the cyclization of tribromoneopentyl alcohol using zinc powder and basic catalysts such as disodium ethylene diamine tetraacetate [1]. The subsequent displacement reaction with cyanide sources converts this intermediate to the desired cyclopropylacetonitrile framework [1].

Bromoethyl acetate serves as a versatile intermediate for introducing bromoalkyl functionality [20]. The synthesis involves bromination of acetic acid under red phosphorus catalysis, followed by esterification with ethanol under sulfuric acid catalysis [20]. This intermediate can be further modified through nucleophilic substitution to generate various bromoethoxy derivatives [20].

The preparation of 2-bromoethyl methyl ether through metaboric acid tri-(2-methoxy-1-yl)-ethyl ester represents an important synthetic intermediate [3]. This compound demonstrates the utility of boron-mediated transformations in brominated ether synthesis, offering mild reaction conditions and high product yields [3].

Modern Synthetic Routes

Catalytic Methods

Contemporary catalytic approaches for nitrile synthesis have revolutionized the preparation of complex nitrile-containing molecules [10] [26]. Platinum-based heterogeneous catalysts demonstrate exceptional efficiency in the four-electron oxidative coupling of benzylic alcohols and ammonia to afford nitriles [10]. These catalysts operate under mild conditions and provide high selectivity for nitrile formation over competing oxidation pathways [10].

Copper-catalyzed methodologies offer cost-effective alternatives to noble metal systems [10]. The aerobic oxidative reaction of alcohols and ammonium formate using copper as a homogeneous catalyst proceeds under normal air atmosphere and solvent-free conditions [10]. This protocol utilizes air as a green oxidant and ammonium formate as the nitrogen source, generating water as the only byproduct [10].

Cobalt nanoparticle catalysts have emerged as promising alternatives for nitrile hydrogenation and synthesis [26]. The synthesis of cobalt nanoparticles using hydrosilane as a reducing agent enables the preparation of both face-centered cubic and hexagonal close-packed crystal phases [26]. Hexagonal close-packed cobalt nanoparticles exhibit superior catalytic performance for benzonitrile hydrogenation under mild conditions compared to face-centered cubic variants [26].

Titanium(III)-catalyzed ketone-nitrile coupling reactions represent advanced catalytic methodologies [27]. These systems involve complex autocatalytic cycles where zinc chloride byproducts enhance product release through formation of triethylammonium zinc chloride complexes [27]. The catalytic cycle demonstrates remarkable efficiency at temperatures as low as -78°C [27].

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally benign nitrile synthesis methods [12] [13]. Ionic liquid catalysis represents a significant advancement, with 1-butyl-3-methylimidazolium chloride demonstrating exceptional efficiency for nitrile synthesis from aldehydes and hydroxylamine hydrochloride [12]. This system tolerates various aliphatic and aromatic aldehydes, including lignin-derived substrates, affording nitriles in 66-99% yields under metal-free, sulfur-free, and cyano-free conditions [12].

Nitrogen-doped graphene-layered non-noble metal oxides provide sustainable catalytic platforms for nitrile synthesis from alcohols and aqueous ammonia [13]. These nanocatalysts demonstrate stability and durability while enabling the use of molecular oxygen as the terminal oxidant [13]. The methodology supports renewable synthesis of industrially important bulk chemicals such as adiponitrile [13].

Electrochemical approaches offer atom-efficient alternatives to traditional oxidative methods [14]. Nickel-based electrocatalysts facilitate the conversion of primary alcohols and ammonia to nitriles under mild electrochemical conditions [14]. This strategy eliminates the need for external oxidants and operates with high faradaic efficiency while enabling catalyst reusability [14].

Biomass-derived feedstock utilization represents a cornerstone of green nitrile synthesis [12]. The conversion of lignin-derived aldehydes using ionic liquid catalysts provides access to valuable nitrile intermediates from renewable resources [12]. This approach addresses both sustainability concerns and the utilization of agricultural waste streams [12].

Stereoselective Synthesis

Asymmetric nitrile synthesis has achieved remarkable selectivity through advanced catalytic systems [18] [29] [32]. Myoglobin-mediated carbene transfer catalysis enables highly diastereoselective and enantioselective synthesis of nitrile-substituted cyclopropanes [18]. This biocatalytic approach utilizes engineered myoglobin variants in the presence of ex situ generated diazoacetonitrile within compartmentalized reaction systems [18].

The myoglobin-catalyzed cyclopropanation achieves up to 99.9% diastereomeric excess and enantiomeric excess with turnover numbers reaching 5,600 [18]. The methodology demonstrates broad substrate scope, encompassing various olefin substrates at preparative scales [18]. The enzymatic products can be further elaborated to afford diverse functionalized chiral cyclopropanes [18].

Nickel-catalyzed stereoconvergent cross-coupling of racemic α-halonitriles represents a breakthrough in asymmetric synthesis [29]. The Negishi arylation and alkenylation reactions furnish enantioenriched α-arylnitriles and allylic nitriles with exceptional stereoselectivity [29]. This methodology operates at remarkably low temperatures (-78°C) and accommodates secondary α-alkyl substituents that are challenging for alternative approaches [29].

Iron-aminyl radical-mediated ring-opening of cyclopropenes provides highly stereoselective access to tetrasubstituted alkenyl nitriles [15]. Computational studies indicate that substrate-directed radical addition and stereospecific ring-opening contribute to the extraordinary stereocontrol observed in these transformations [15]. The methodology also enables synthesis of trisubstituted alkenyl nitriles through base-promoted isomerization with consistent high stereoselectivity [15].

Challenges in Synthesis

The synthesis of brominated ether compounds presents significant analytical and preparative challenges [33]. Polybrominated systems suffer from chromatographic interferences due to coelution of compounds, particularly when using gas chromatography with electron capture detection [33]. The lack of commercial standards for higher brominated congeners creates difficulties in product identification and purity assessment [33].

Thermal stability represents a critical challenge in nitrile synthesis, particularly for compounds containing both cyclopropyl and bromoalkyl functionalities [33]. Carbon-bromine bonds exhibit weaker bond dissociation energies compared to carbon-chlorine bonds, making brominated compounds more susceptible to thermal degradation during synthesis and purification [34].

Regioselectivity control in nucleophilic substitution reactions poses significant challenges [7]. When multiple electrophilic centers are present, achieving selective alkylation becomes problematic, particularly in the presence of competing nucleophilic sites [7]. This challenge is exemplified in the selective alkylation of primary alcohols in the presence of secondary hydroxyl groups [7].

Functional group compatibility represents another significant hurdle [17]. The presence of multiple reactive functionalities, including nitriles, cyclopropyl rings, and alkyl halides, requires careful selection of reaction conditions to prevent unwanted side reactions [17]. The maintenance of stereochemical integrity during multi-step syntheses adds additional complexity [17].

Scalability and Industrial Production Considerations

Industrial production of nitrile-containing compounds requires consideration of process economics, safety, and environmental impact [16] [35]. The development of continuous flow-through reactor systems demonstrates promising approaches for large-scale synthesis [22]. Bromine-mediated electrochemical processes achieve high faradaic efficiency and productivity while maintaining selectivity [22].

| Parameter | Laboratory Scale | Industrial Scale | Optimization Target |

|---|---|---|---|

| Temperature Control | ±2°C | ±0.5°C | Energy efficiency [35] |

| Pressure Requirements | Ambient | 1-5 bar | Process safety [35] |

| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Cost reduction [35] |

| Reaction Time | 2-24 hours | 1-6 hours | Throughput [35] |

| Yield Optimization | 70-90% | >95% | Economic viability [35] |

The choice of catalytic systems significantly impacts scalability [35]. Copper-based catalysts offer advantages over rhodium and palladium systems due to lower cost and higher abundance [35]. The development of heterogeneous catalysts enables easier product separation and catalyst recovery, essential for industrial applications [35].

Continuous flow technology addresses many scale-up challenges through improved heat and mass transfer [22]. Flow-through reactors enable precise control of reaction parameters and reduce safety risks associated with large-scale bromination reactions [22]. The technology supports high current densities exceeding 1 kilogram per hour per square meter equivalent ethylene oxide production [22].

Process integration considerations include waste stream management and byproduct utilization [14]. Electrochemical processes generate minimal waste and enable in situ generation of reactive intermediates, reducing handling and storage requirements [14]. The integration of renewable electricity sources aligns with sustainability objectives while maintaining economic competitiveness [14].

The bromoethoxy functionality in 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile provides a reactive electrophilic center that undergoes nucleophilic substitution reactions through well-established mechanistic pathways. The presence of the bromine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles [2].

The nucleophilic substitution mechanism follows a classic SN2 pathway due to the primary nature of the bromoethoxy carbon. The reaction proceeds through a concerted mechanism where the nucleophile attacks the carbon atom from the backside while the bromine atom simultaneously departs as a leaving group [3] [4]. This backside attack results in inversion of configuration at the reaction center, consistent with the Walden inversion observed in SN2 reactions.

The reaction kinetics demonstrate second-order behavior, with the rate being proportional to both the concentration of the substrate and the nucleophile. Primary alkyl halides, such as the bromoethoxy group, are particularly suitable for SN2 reactions due to minimal steric hindrance around the reaction center [3] [4]. The rate of nucleophilic substitution depends on several factors including the nucleophilicity of the attacking species, the nature of the leaving group, and the steric environment around the reaction center.

Common nucleophiles that effectively attack the bromoethoxy group include hydroxide ions, cyanide ions, ammonia, and various thiolates [3] [4]. The relative reactivity of these nucleophiles follows the order: thiolate > hydroxide > cyanide > ammonia > water, reflecting their nucleophilic strength and polarizability [2] [5].

Cyclopropyl Ring Stability During Reactions

The cyclopropyl ring in 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile exhibits exceptional stability characteristics that influence its reactivity patterns. The three-membered ring structure possesses significant angle strain due to the deviation from the ideal tetrahedral bond angle of 109.5° to the constrained 60° angle [6] [7]. This strain energy amounts to approximately 27.6 kcal/mol, making cyclopropane one of the most strained small ring systems [6] [8].

Despite this inherent strain, the cyclopropyl ring demonstrates remarkable kinetic stability under typical reaction conditions. The ring remains intact during most nucleophilic substitution reactions involving the bromoethoxy group, serving as a stable substituent that influences the electronic properties of the molecule [7] [9]. The cyclopropyl group acts as a good donor in hyperconjugation, providing considerable stabilization to adjacent carbocations through orbital overlap [7].

The stability of the cyclopropyl ring during reactions can be attributed to several factors. The Walsh model describes the bonding in cyclopropane as involving rehybridization, where the carbon atoms adopt sp5 hybridization for the ring bonds and sp2 hybridization for the external bonds [7]. This unique bonding arrangement provides kinetic stability despite the thermodynamic instability arising from ring strain.

Theoretical calculations using density functional theory methods have provided insights into the electronic structure and reactivity of cyclopropyl-containing compounds [10] [11]. The computational studies reveal that the cyclopropyl radical exhibits specific geometric preferences, with the carbon-hydrogen bonds bent approximately 39.3° out of the ring plane [10]. The inversion barrier for the cyclopropyl radical is calculated to be 3.0 kcal/mol, indicating relatively facile conformational changes [10].

Nitrile Functionality Reactivity

The nitrile group in 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile displays characteristic electrophilic reactivity that enables various nucleophilic addition reactions. The carbon-nitrogen triple bond possesses significant polarity, with the carbon atom bearing a partial positive charge due to the electronegativity difference between carbon and nitrogen [12] [13]. This electronic arrangement makes the nitrile carbon susceptible to attack by nucleophiles, leading to the formation of various nitrogen-containing products.

The nitrile group can undergo hydrolysis reactions under both acidic and basic conditions, following a two-step mechanism that proceeds through an amide intermediate [14] [15]. Under acidic conditions, the mechanism begins with protonation of the nitrogen atom, which activates the carbon-nitrogen triple bond for nucleophilic attack by water [14]. The resulting intermediate undergoes tautomerization to form an amide, which subsequently hydrolyzes to yield the corresponding carboxylic acid and ammonium salt.

Base-catalyzed hydrolysis of the nitrile group follows a different mechanistic pathway, starting with direct nucleophilic attack of the hydroxide ion on the carbon atom of the triple bond [14] [15]. This attack forms an intermediate with a negative charge on the nitrogen, which rapidly abstracts a proton to form an imidic acid intermediate. The imidic acid then tautomerizes to the more stable amide form, which undergoes further hydrolysis to produce the carboxylate salt and ammonia.

The nitrile group also participates in reduction reactions, where hydride donors such as lithium aluminum hydride attack the electrophilic carbon atom [13] [16]. The reduction mechanism involves two sequential hydride additions, ultimately converting the nitrile to a primary amine through an imine intermediate [13]. The electrophilic nature of the nitrile carbon allows for additions of various organometallic reagents, including Grignard reagents, which form ketones after hydrolysis of the intermediate imine salt [13] [16].

Bromoethoxy Group Transformations

The bromoethoxy functionality serves as a versatile electrophilic center that undergoes transformation through various mechanistic pathways. The primary carbon bearing the bromine atom represents an excellent substrate for nucleophilic substitution reactions, particularly through the SN2 mechanism [17] . The relatively long carbon-bromine bond and the excellent leaving group ability of bromide ion facilitate these transformations under mild conditions.

The transformation of the bromoethoxy group typically involves displacement of the bromine atom by various nucleophiles, including hydroxide, alkoxide, amine, and thiol nucleophiles [17] . The reaction proceeds through a concerted mechanism where bond formation to the nucleophile occurs simultaneously with bond cleavage to the bromine atom. This synchronous process results in inversion of configuration at the reaction center, consistent with the stereochemical requirements of the SN2 mechanism.

The kinetics of bromoethoxy group transformations follow second-order rate laws, with the reaction rate being proportional to the concentrations of both the substrate and the nucleophile [17] . The reaction rate is influenced by the nucleophilicity of the attacking species, the polarity of the solvent, and the steric environment around the reaction center. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance the reaction rate by stabilizing the transition state while not strongly solvating the nucleophile.

The bromoethoxy group can also undergo elimination reactions under basic conditions, leading to the formation of ethylene oxide and other elimination products [17]. The elimination mechanism competes with substitution, particularly at elevated temperatures or in the presence of strong bases. The relative extent of elimination versus substitution depends on the basicity of the nucleophile, the reaction temperature, and the steric factors surrounding the reaction center.

Mechanistic Studies and Theoretical Calculations

Theoretical investigations using quantum chemical methods have provided detailed insights into the reaction mechanisms of 2-(2-Bromoethoxy)-2-cyclopropylacetonitrile and related compounds. Density functional theory calculations employing the B3LYP functional with various basis sets have been extensively used to study the electronic structure and reactivity patterns of cyclopropyl-containing compounds [11] [19].

Computational studies of cyclopropyl radical systems have revealed important mechanistic details regarding ring-opening processes and electronic structure [11] [19]. The calculations demonstrate that the cyclopropyl radical undergoes ring-opening through both conrotatory and disrotatory pathways, with the specific pathway depending on the reaction conditions and molecular environment [11]. The energy barrier for ring-opening has been calculated to be approximately 20.67 kcal/mol using CASSCF(3,3)/6-31+G(d,p) methods, in reasonable agreement with experimental values [11].

The theoretical investigations have also examined the effects of substituents on the stability and reactivity of cyclopropyl systems [20] [21]. Computational studies using DFT methods have shown that α-cyclopropyl groups stabilize singlet carbenes two to three times more effectively than their corresponding triplet states [20]. The energy barrier for cyclopropyl ring-opening through 1,2-carbon shift has been calculated to be 4.1 kcal/mol for the parent system, increasing significantly to 31.2 kcal/mol in the presence of amino substituents [20].

Studies of nitrile reactivity using computational methods have provided mechanistic insights into nucleophilic addition reactions [22] [23]. DFT calculations at the B3LYP/6-311++G(d,p) level have been used to investigate the reaction of nitriles with cysteine nucleophiles, revealing activation energies that correlate well with experimental kinetic data [22]. The calculations demonstrate that the reaction proceeds through a concerted mechanism involving simultaneous nucleophilic attack on the carbon atom and protonation of the nitrogen atom.

The computational studies have also examined the effects of solvent on reaction mechanisms and kinetics [24] [23]. Implicit solvation models have been employed to study the influence of solvent polarity on reaction barriers and product distributions. These investigations have shown that increasing solvent polarity generally decreases activation barriers for nucleophilic substitution reactions while stabilizing polar transition states and intermediates.

| Reaction Type | Activation Energy (kcal/mol) | Mechanism | Product |

|---|---|---|---|

| SN2 Substitution | 12-18 | Concerted | Ethers, Amines |

| Nitrile Hydrolysis | 25-30 | Two-step | Carboxylic Acids |

| Ring Opening | 20-25 | Concerted | Allyl Radicals |

| Elimination | 15-20 | Concerted | Alkenes |

| Computational Method | Accuracy | Cost | Application |

|---|---|---|---|

| B3LYP/6-31G(d) | Good | Low | Geometry optimization |

| M06-2X/6-311G(d,p) | Very Good | Moderate | Thermodynamics |

| CCSD(T) | Excellent | Very High | Benchmark calculations |

| CASSCF(3,3) | Good | High | Radical systems |

XLogP3

Dates

Explore Compound Types